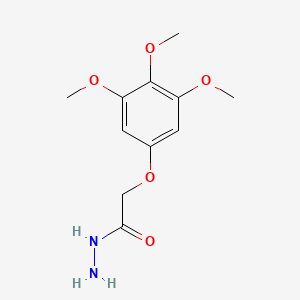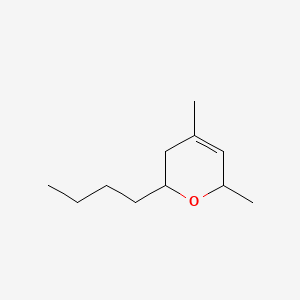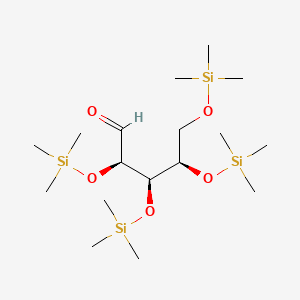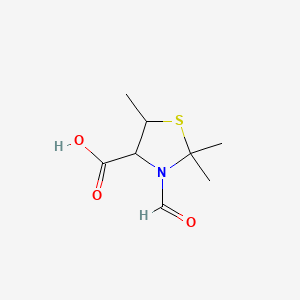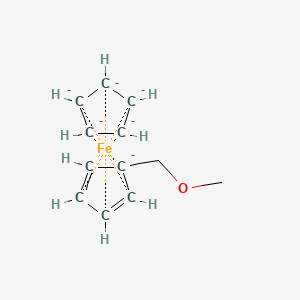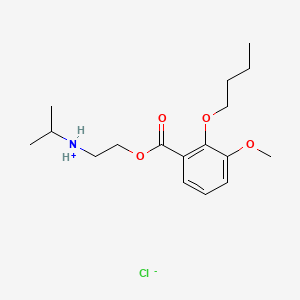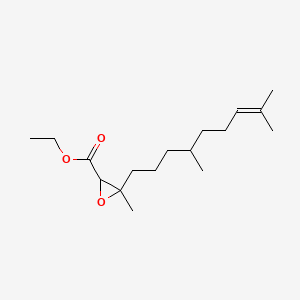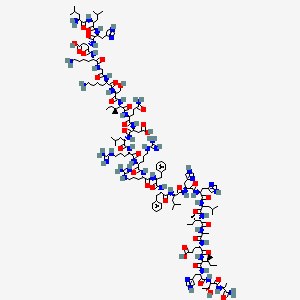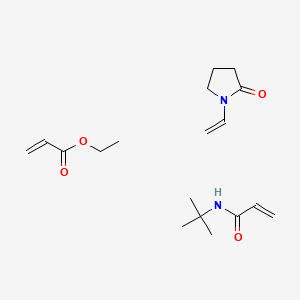
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the propan-2-yl substituent.
Isopropyltriphenylphosphonium bromide: Similar structure but lacks the azanide group.
Tetraphenylphosphonium bromide: Contains an additional phenyl group instead of the propan-2-yl substituent
Uniqueness
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide is unique due to its combination of a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphonium compounds .
Propriétés
Numéro CAS |
238083-06-2 |
|---|---|
Formule moléculaire |
C21H24BrNNaP |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1 |
Clé InChI |
GJZNHDOXOMAUCF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
